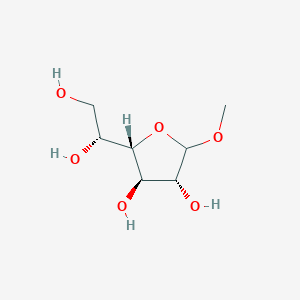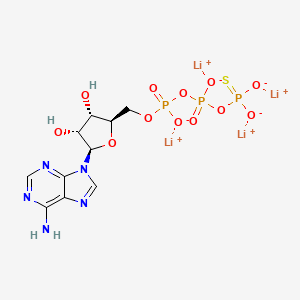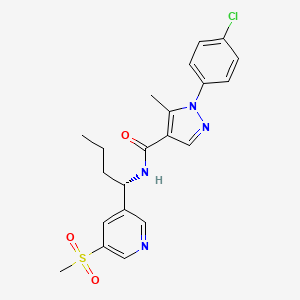
CCR1 antagonist 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antagonista CCR1 6 es un compuesto químico que se dirige al receptor de quimiocina C-C tipo 1 (CCR1). Este receptor es un receptor acoplado a proteína G expresado en varios leucocitos y está involucrado en la regulación de las respuestas inmunitarias y la inflamación. Los antagonistas de CCR1 se están explorando por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades autoinmunes e inflamatorias .
Métodos De Preparación
La síntesis del antagonista CCR1 6 implica un enfoque convergente y robusto que utiliza tecnología de flujo continuo. Uno de los pasos clave en la síntesis es el reordenamiento de Curtius, que se realiza en una configuración de flujo continuo. La síntesis comienza con la formación de un intermedio de ciclopropano, seguido de un reordenamiento de Curtius seguro y eficiente para producir un carbamato de p-metoxibencilo . El proceso es altamente eficiente, con un tiempo de residencia relativamente corto y una alta producción de material, lo que lo hace adecuado para la producción industrial .
Análisis De Reacciones Químicas
Antagonista CCR1 6 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reordenamiento de Curtius: Esta es una reacción clave en la síntesis del antagonista CCR1 6, que implica la conversión de una azida de acilo a un isocianato, que luego se atrapa para formar el producto final.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos y electrófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Antagonista CCR1 6 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los antagonistas de CCR1.
Biología: El compuesto se utiliza para investigar el papel de CCR1 en las respuestas inmunitarias y la inflamación.
Mecanismo De Acción
Antagonista CCR1 6 ejerce sus efectos al unirse al receptor CCR1 en los leucocitos. Esta unión inhibe la interacción del receptor con sus ligandos naturales, como CCL3 y CCL5, bloqueando así las vías de señalización descendentes involucradas en el reclutamiento y la activación de células inmunitarias . La inhibición de estas vías reduce la inflamación y las respuestas inmunitarias, lo que hace que el antagonista CCR1 6 sea un posible agente terapéutico para las enfermedades inflamatorias .
Comparación Con Compuestos Similares
Antagonista CCR1 6 es único en comparación con otros antagonistas de CCR1 debido a su alta especificidad y eficiencia en la síntesis. Compuestos similares incluyen:
BX471: Otro antagonista de CCR1 con potentes efectos inhibitorios sobre la señalización mediada por CCR1.
Met-RANTES: Un antagonista de CCR1 utilizado en la investigación para estudiar el papel de CCR1 en la neuroinflamación.
Antagonista CCR1 6 destaca por su síntesis eficiente y escalable, lo que lo convierte en un candidato prometedor para un mayor desarrollo e investigación .
Propiedades
Fórmula molecular |
C21H23ClN4O3S |
|---|---|
Peso molecular |
447.0 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-5-methyl-N-[(1S)-1-(5-methylsulfonylpyridin-3-yl)butyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H23ClN4O3S/c1-4-5-20(15-10-18(12-23-11-15)30(3,28)29)25-21(27)19-13-24-26(14(19)2)17-8-6-16(22)7-9-17/h6-13,20H,4-5H2,1-3H3,(H,25,27)/t20-/m0/s1 |
Clave InChI |
CYPBTHPQJZHJCN-FQEVSTJZSA-N |
SMILES isomérico |
CCC[C@@H](C1=CC(=CN=C1)S(=O)(=O)C)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)C |
SMILES canónico |
CCCC(C1=CC(=CN=C1)S(=O)(=O)C)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


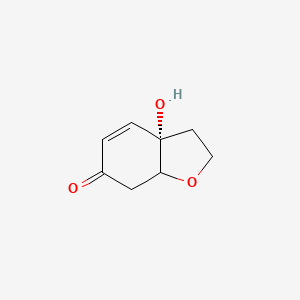
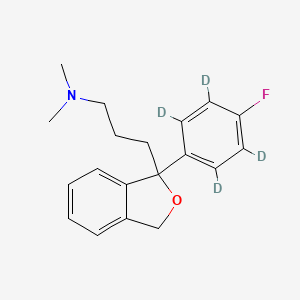
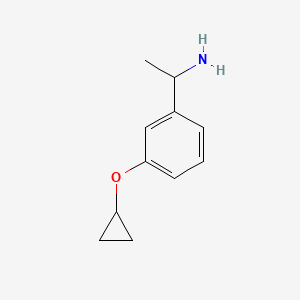
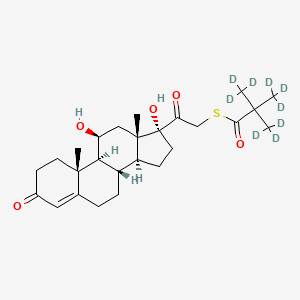
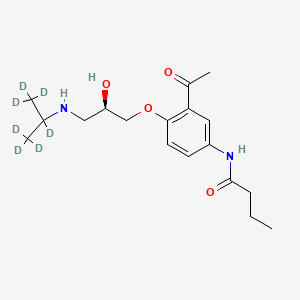
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)
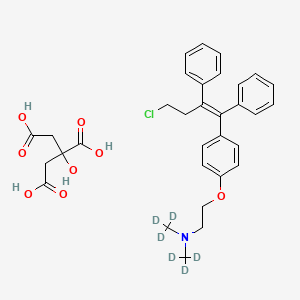
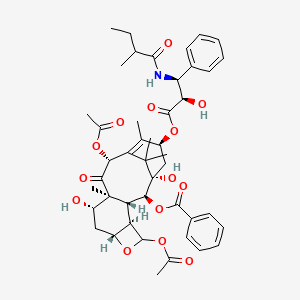
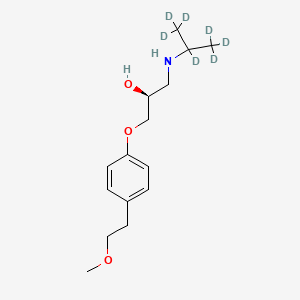
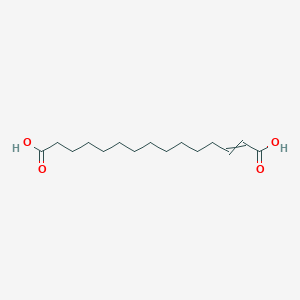
![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)
